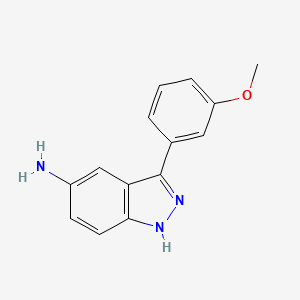

3-(3-methoxyphenyl)-1H-indazol-5-amine

Description

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-18-11-4-2-3-9(7-11)14-12-8-10(15)5-6-13(12)16-17-14/h2-8H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPJDMKOGCKTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653482 | |

| Record name | 3-(3-Methoxyphenyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176588-15-0 | |

| Record name | 3-(3-Methoxyphenyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(3-Methoxyphenyl)-1H-indazol-5-amine is a compound belonging to the indazole family, which has gained attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H10N4O, and its molecular structure features an indazole core substituted with a methoxyphenyl group. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. The compound exhibits significant inhibitory effects on several cancer cell lines, demonstrating promising IC50 values.

In Vitro Studies

-

Cytotoxicity Assays :

- In a study evaluating a series of indazole derivatives, compounds similar to this compound were tested against human colorectal cancer cells (HCT116) using the sulforhodamine B (SRB) assay. Results indicated that derivatives displayed growth inhibitory activity with IC50 values ranging from 2.9 to 59.0 μM .

- Specifically, a closely related compound exhibited an IC50 of 14.3 ± 4.4 μM against HCT116 cells while showing non-cytotoxicity in normal lung fibroblast cells (MRC5) with IC50 >100 μM .

- Mechanisms of Action :

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Substituent Effects : The presence of the methoxy group on the phenyl ring significantly enhances the compound's affinity for its biological targets. SAR studies suggest that modifications at various positions on the indazole ring can lead to improved potency and selectivity against cancer cell lines .

- Binding Affinities : Docking studies have shown that indazole derivatives can effectively interact with key residues in target proteins, such as kinases involved in cancer progression. This interaction is crucial for their inhibitory effects on tumor growth .

Case Studies and Research Findings

Several studies have documented the promising biological activities of indazole derivatives:

- FGFR Inhibition : Some derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. For instance, one derivative demonstrated an IC50 of 15 nM against FGFR1, indicating strong enzymatic inhibition .

- Antiproliferative Activities : A recent study synthesized a series of amino-indazole derivatives that showed significant antiproliferative activities across multiple cancer cell lines, reinforcing the potential of indazole structures as effective anticancer agents .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that 3-(3-methoxyphenyl)-1H-indazol-5-amine exhibits significant antiproliferative effects against various cancer cell lines. Notable findings include:

- Inhibition of Cancer Cell Proliferation : The compound has shown promising results against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2) cell lines. For instance, one study reported an IC50 value of 5.15 µM against K562 cells, indicating potent antitumor activity .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by modulating key pathways such as the p53/MDM2 pathway and inhibiting Bcl2 family proteins, which are crucial for cell survival .

Other Biological Activities

In addition to its antitumor properties, this compound has been investigated for other pharmacological effects:

- Anti-inflammatory : Indazole derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Antibacterial and Antidiabetic Effects : Some studies suggest that indazole compounds may exhibit antibacterial and antidiabetic activities, although further research is needed to establish these effects conclusively .

Table 1: Summary of Antitumor Activity Against Various Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 5.15 | Inhibition of Bcl2 and p53/MDM2 pathway |

| A549 (Lung) | 8.53 | Induction of apoptosis |

| PC-3 (Prostate) | 8.37 | Cell cycle arrest |

| Hep-G2 (Liver) | 9.17 | Modulation of survival pathways |

Data represents mean values from multiple experiments performed in triplicate .

Table 2: Synthesis Methods for Indazole Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Suzuki Coupling | Coupling boronic acids with halogenated indazoles | Up to 70% |

| Cross-Dehydrogenative Coupling | Regioselective synthesis under mild conditions | Varies |

Yield percentages are indicative and may vary based on specific reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Substituent Effects on Physicochemical Properties

- Electron-Donating Groups (e.g., Methoxy): The 3-methoxyphenyl group in the target compound increases solubility compared to non-polar phenyl analogs (e.g., 3-phenyl-1H-indazol-5-amine) due to its polarity .

- Electron-Withdrawing Groups (e.g., Fluorine, CF₃) : Fluorine () and trifluoromethyl () substituents enhance metabolic stability and membrane permeability via hydrophobic interactions. For example, 6-(trifluoromethyl)-1H-indazol-5-amine exhibits a lower molecular weight (201.15) and higher lipophilicity, favoring blood-brain barrier penetration .

- Heterocycle Variations : Replacing indazole with benzimidazole () alters hydrogen-bonding capacity, impacting target selectivity in enzyme inhibition.

Preparation Methods

Preparation of 5-Bromo-1H-indazol-3-amine Intermediate

A key intermediate in the synthesis is 5-bromo-1H-indazol-3-amine , which is prepared by refluxing a suitable precursor with hydrazine hydrate (80%) for 20 minutes, yielding the bromo-substituted indazole amine with high efficiency.

| Step | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Reflux with hydrazine hydrate (80%) | 5-bromo-1H-indazol-3-amine | High | Fast reaction (20 min) |

Suzuki-Miyaura Cross-Coupling to Introduce 3-Methoxyphenyl Group

The 5-bromoindazole intermediate undergoes Suzuki coupling with 3-methoxyphenyl boronic acid or ester derivatives. The reaction is typically conducted using:

- Base: Cesium carbonate (Cs2CO3)

- Solvent: 1,4-dioxane/water mixture (1:1)

- Catalyst: PdCl2(dppf)2

- Temperature: 90 °C

- Atmosphere: Nitrogen protection

This method efficiently couples the 3-methoxyphenyl group to the indazole core at the 3-position, yielding the corresponding 3-(3-methoxyphenyl)-1H-indazole derivative.

| Step | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 2 | PdCl2(dppf)2, Cs2CO3, 1,4-dioxane/H2O, 90 °C, N2 | 3-(3-methoxyphenyl)-1H-indazole derivative | High | Catalyst shortens time and enhances yield |

Functionalization at the 5-Position to Introduce the Amine Group

Following the Suzuki coupling, the compound undergoes further functionalization to introduce the amine group at the 5-position. This is achieved by substitution reactions or reductive amination under alkaline conditions, often involving acylation steps with chloroacetic anhydride followed by coupling with amines or thiophenols to yield amine-linked indazole hybrids.

| Step | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 3 | Chloroacetic anhydride, alkaline medium | Acylated intermediate | Moderate to high | Precursor for amine coupling |

| 4 | Coupling with amines under alkaline conditions | 3-(3-methoxyphenyl)-1H-indazol-5-amine | Moderate to high | Final amine functionalization step |

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Yield | Key Notes |

|---|---|---|---|---|---|

| 1 | Hydrazine Reflux | Hydrazine hydrate (80%), reflux, 20 min | 5-bromo-1H-indazol-3-amine | High | Efficient formation of bromo-indazole amine |

| 2 | Suzuki Coupling | PdCl2(dppf)2, Cs2CO3, 1,4-dioxane/H2O (1:1), 90 °C, N2 | 3-(3-methoxyphenyl)-1H-indazole derivative | High | Selective arylation at 3-position |

| 3 | Acylation | Chloroacetic anhydride, alkaline conditions | Acylated intermediate | Moderate | Prepares for amine substitution |

| 4 | Amine Coupling | Amines or thiophenols, alkaline medium | This compound | Moderate | Final amine functionalization |

Research Findings and Practical Considerations

- The use of PdCl2(dppf)2 catalyst in Suzuki coupling significantly reduces reaction time and improves yield compared to other palladium catalysts.

- Hydrazine hydrate is a crucial reagent for indazole ring formation and amine introduction, with reaction times as short as 20 minutes under reflux conditions.

- The reaction conditions are mild enough to tolerate methoxy substituents on the phenyl ring, maintaining functional group integrity.

- Purification typically involves recrystallization or chromatographic techniques, with yields ranging from moderate to high depending on the step and substituents.

- Spectroscopic characterization confirms the structure and purity of intermediates and final products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-methoxyphenyl)-1H-indazol-5-amine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is used with (3-methoxyphenyl)boronic acid and a halogenated indazole precursor. Key steps include degassing solvents (e.g., EtOH/H₂O), maintaining temperatures at 110–140°C under microwave irradiation, and purification via silica gel chromatography. Adjusting the base (e.g., Na₂CO₃) and catalyst loading can enhance yields .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm molecular structure and purity. For crystallographic analysis, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL) resolves bond lengths and angles. Planar aromatic systems (e.g., indazole core) often exhibit dihedral angles <5° with substituent phenyl rings, as seen in similar compounds .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer : Perform polarity-dependent solubility tests (e.g., in DMSO, ethanol, or aqueous buffers) using UV-Vis spectroscopy. Stability studies under varying pH (1–13) and temperatures (4–37°C) via HPLC monitoring over 24–72 hours can identify degradation pathways. Methoxy groups may enhance solubility but reduce thermal stability compared to halogenated analogs .

Advanced Research Questions

Q. What density-functional theory (DFT) methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke 3-parameter exchange + Lee-Yang-Parr correlation) with a 6-311G(d,p) basis set predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. Exact exchange terms improve accuracy for aromatic systems. Solvent effects (e.g., PCM model for ethanol) refine dipole moment calculations .

Q. How can structural modifications to the indazole core or methoxyphenyl group enhance biological activity?

- Methodological Answer : Replace the methoxy group with electron-withdrawing substituents (e.g., -CF₃) to test kinase inhibition potency. Use molecular docking (AutoDock Vina) with target proteins (e.g., EGFR or Aurora kinases) to predict binding affinities. In vitro assays (IC₅₀ measurements) validate computational predictions. Bioisosteric replacements (e.g., pyrazole for indazole) may alter selectivity .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer : Cross-validate DFT-derived IR/Raman spectra with experimental data; discrepancies in vibrational modes may indicate inadequate basis sets. For NMR, compare GIAO-calculated chemical shifts with observed values. If deviations exceed 0.5 ppm, refine computational models (e.g., include explicit solvent molecules) .

Q. How can researchers optimize catalytic systems for large-scale synthesis without compromising enantiomeric purity?

- Methodological Answer : Screen chiral ligands (e.g., BINAP) with Pd catalysts to test enantioselectivity in asymmetric couplings. Monitor reaction progress via inline FTIR or LC-MS. For scale-up, switch from microwave to continuous-flow reactors, maintaining <5% Pd residue post-purification (validated by ICP-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.